4-Methylnaphthalene-1-sulfonamide
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Overview
Description
4-Methylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C₁₁H₁₁NO₂S. It is a derivative of naphthalene, where a sulfonamide group is attached to the first carbon of the naphthalene ring, and a methyl group is attached to the fourth carbon. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylnaphthalene-1-sulfonamide can be synthesized through the sulfonation of 4-methylnaphthalene followed by the introduction of an amine group. The general synthetic route involves:
Sulfonation: 4-Methylnaphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale sulfonation reactors where 4-methylnaphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonic acid is then subjected to amidation using ammonia gas or liquid ammonia under controlled temperature and pressure conditions to yield the sulfonamide product.
Chemical Reactions Analysis
Types of Reactions
4-Methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-Methylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition or death.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the methyl group at the fourth position.
4-Methylnaphthalene-2-sulfonamide: The sulfonamide group is attached to the second carbon instead of the first.
Naphthalene-2-sulfonamide: Both the methyl and sulfonamide groups are absent.
Uniqueness
4-Methylnaphthalene-1-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical and biological properties. The position of these groups on the naphthalene ring influences the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
4-methylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBBRWHKRDQDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-10-6 |
Source
|
Record name | 4-methylnaphthalene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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